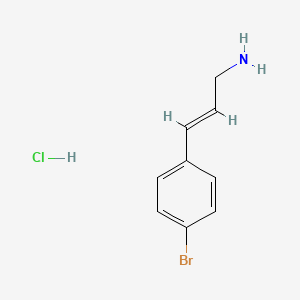

(E)-3-(4-Bromophenyl)prop-2-en-1-amine hydrochloride

Übersicht

Beschreibung

(E)-3-(4-Bromophenyl)prop-2-en-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a prop-2-en-1-amine group. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Bromophenyl)prop-2-en-1-amine hydrochloride typically involves the reaction of 4-bromobenzaldehyde with nitromethane to form 4-bromo-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield (E)-3-(4-Bromophenyl)prop-2-en-1-amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(4-Bromophenyl)prop-2-en-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine group or the bromophenyl ring.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl ketones, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of different substituted phenylprop-2-en-1-amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidepressant Development

Research indicates that compounds similar to (E)-3-(4-bromophenyl)prop-2-en-1-amine hydrochloride are being investigated for their potential as antidepressants. The compound's structural characteristics allow for modifications that enhance its pharmacological profiles. For instance, studies have shown that derivatives of this compound can act as selective serotonin reuptake inhibitors (SSRIs), which are pivotal in treating depression and anxiety disorders .

Nitric Oxide Signaling

Another significant application is in the development of nitric oxide (NO) mimetics. These compounds can enhance NO/cGMP signaling pathways, which are essential for various physiological processes and have therapeutic implications in conditions such as Alzheimer's disease. The bromophenyl moiety can modulate the reactivity and bioavailability of these compounds, making them suitable candidates for further exploration .

Synthesis and Catalysis

Catalytic Reactions

The synthesis of this compound can be achieved through metal-catalyzed reactions, which are increasingly popular in the pharmaceutical industry. These methods often yield high purity and efficiency, facilitating the production of complex molecules with potential therapeutic effects . The compound's synthesis typically involves coupling reactions where the bromophenyl group plays a crucial role in enhancing the reactivity of the amine.

Material Science

Polymer Chemistry

In materials science, compounds like this compound are explored for their potential use in polymer synthesis. The presence of the bromine atom allows for further functionalization, making it a valuable building block in creating polymers with specific properties. This application is particularly relevant in developing advanced materials used in electronics and coatings .

Case Study 1: Antidepressant Activity

A study conducted on various derivatives of bromophenyl compounds demonstrated that modifications to the amine group could significantly enhance antidepressant activity. In vitro assays indicated that certain derivatives exhibited increased binding affinities to serotonin receptors compared to standard SSRIs .

Case Study 2: NO Mimetic Properties

Research on furoxan derivatives highlighted how incorporating a bromophenyl group could improve the stability and efficacy of NO mimetics. These compounds showed promising results in preclinical models for Alzheimer's disease, demonstrating improved cognitive function and reduced neurodegeneration markers .

Wirkmechanismus

The mechanism of action of (E)-3-(4-Bromophenyl)prop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use, such as in medicinal chemistry or biological research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (E)-3-(4-Chlorophenyl)prop-2-en-1-amine hydrochloride

- (E)-3-(4-Fluorophenyl)prop-2-en-1-amine hydrochloride

- (E)-3-(4-Methylphenyl)prop-2-en-1-amine hydrochloride

Uniqueness

(E)-3-(4-Bromophenyl)prop-2-en-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its analogs. The bromine atom can participate in various substitution reactions, making this compound a valuable intermediate in organic synthesis.

Biologische Aktivität

(E)-3-(4-Bromophenyl)prop-2-en-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a prop-2-en-1-amine backbone with a bromophenyl substituent. Its molecular formula is and it features a double bond between the second and third carbon atoms, which is crucial for its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown potential in combating oxidative stress, which is linked to numerous diseases including neurodegenerative disorders. Studies have demonstrated that it can modulate reactive oxygen species (ROS) levels in cellular models .

- Neuroprotective Effects : In vitro studies suggest that this compound may protect neuronal cells from damage induced by oxidative stress and neurotoxicity. It has been observed to enhance long-term potentiation (LTP), a process critical for learning and memory .

- Antimicrobial Properties : Preliminary investigations indicate that the compound may possess antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the bromine atom appears to enhance its antimicrobial efficacy .

Antioxidant Activity

A study evaluated the antioxidant effects of various derivatives, including this compound, using assays that measure the reduction of oxidative stress markers in cell cultures. The results indicated a significant reduction in malondialdehyde (MDA) levels, suggesting effective antioxidant properties.

Neuroprotective Studies

In a series of experiments involving neuronal cell lines, this compound was shown to significantly reduce cell death caused by oxidative agents. The compound's ability to penetrate the blood-brain barrier was confirmed through pharmacokinetic studies, indicating potential for central nervous system applications .

Antimicrobial Activity

The compound was tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. Results demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL, indicating strong antibacterial properties compared to standard antibiotics .

Case Studies

- Neuroprotection in Animal Models : A study involving mice subjected to induced oxidative stress revealed that administration of this compound led to improved cognitive function as assessed through behavioral tests .

- Antimicrobial Efficacy : In clinical settings, formulations containing this compound were tested for their effectiveness against resistant bacterial strains, showing promising results in reducing infection rates in treated patients .

Data Tables

Eigenschaften

IUPAC Name |

(E)-3-(4-bromophenyl)prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-9-5-3-8(4-6-9)2-1-7-11;/h1-6H,7,11H2;1H/b2-1+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTROOURKHTUDDG-TYYBGVCCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCN)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CN)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.